molecular formula C6H12ClN5 B12981644 N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride

N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride

Cat. No.: B12981644
M. Wt: 189.65 g/mol
InChI Key: CQUUPCOHNBEAJE-UHFFFAOYSA-N
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Description

N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride is a chemical compound with the molecular formula C6H12ClN5. It is a hydrochloride salt form of N5-(2-aminoethyl)pyrimidine-4,5-diamine, which is known for its versatile applications in scientific research and development . This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride involves several steps. One common method includes the reaction of pyrimidine-4,5-diamine with 2-bromoethylamine hydrobromide under basic conditions to form the intermediate N5-(2-aminoethyl)pyrimidine-4,5-diamine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • N5-(2-Aminoethyl)pyrimidine-2,5-diamine
  • N5-(2-Aminoethyl)pyrimidine-4,6-diamine
  • N5-(2-Aminoethyl)pyrimidine-3,5-diamine

Uniqueness

N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C6H12ClN5

Molecular Weight

189.65 g/mol

IUPAC Name

5-N-(2-aminoethyl)pyrimidine-4,5-diamine;hydrochloride

InChI

InChI=1S/C6H11N5.ClH/c7-1-2-10-5-3-9-4-11-6(5)8;/h3-4,10H,1-2,7H2,(H2,8,9,11);1H

InChI Key

CQUUPCOHNBEAJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)N)NCCN.Cl

Origin of Product

United States

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